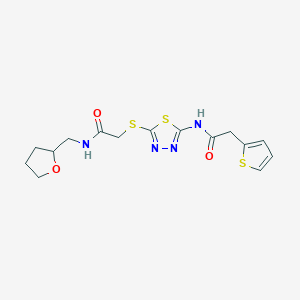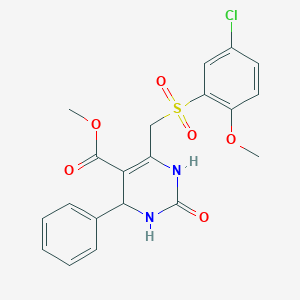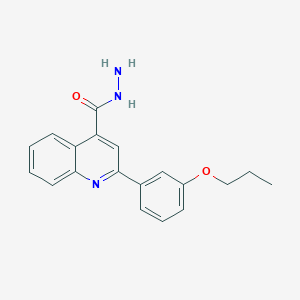![molecular formula C16H21N3O2 B2737691 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole CAS No. 2380067-27-4](/img/structure/B2737691.png)
4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole, also known as MP-10, is a synthetic compound with potential therapeutic applications. This compound has been synthesized through a multi-step process and has been the subject of extensive scientific research.
作用機序
The mechanism of action of 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole is not fully understood, but it is believed to act on the central nervous system. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes. It is also believed to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic properties by reducing the perception of pain. In addition, it has been shown to have anticonvulsant properties by reducing the frequency and severity of seizures.
実験室実験の利点と制限
4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to handle in lab experiments. However, there are also some limitations to using 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. In addition, it is not yet approved for use in humans, which limits its potential clinical applications.
将来の方向性
There are many potential future directions for 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole research. One area of research could focus on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of research could focus on its potential use in the treatment of chronic pain. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Overall, 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole has the potential to be a valuable tool for scientific research and has many potential applications in the field of medicine.
合成法
The synthesis of 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with piperidine to form a key intermediate. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form the desired compound. The final step involves the reaction of the intermediate with 2,4-dichloro-5-methylpyrimidine to form 4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole.
科学的研究の応用
4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-7-16(4-5-17-13)21-10-14-3-2-6-19(8-14)9-15-11-20-12-18-15/h4-5,7,11-12,14H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLNYMIAPFJHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737614.png)

![methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2737617.png)


![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide](/img/structure/B2737622.png)


![1-(2,4-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2737627.png)
![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)

![3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2737631.png)